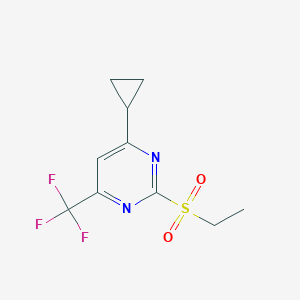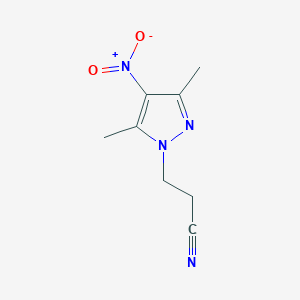
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C8H10N4O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile typically involves the cyclocondensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of electron-deficient N-arylhydrazones with nitroolefins, allowing for a regioselective synthesis of substituted pyrazoles .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Nucleophilic Reactions: It can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cycloaddition Reactions: The compound can undergo 1,3-dipolar cycloaddition reactions with diazo compounds and alkynyl bromides.
Common Reagents and Conditions:
Nucleophilic Reactions: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Cycloaddition Reactions: Reagents include diazo compounds and alkynyl bromides, often under thermal or catalytic conditions.
Major Products Formed:
Nucleophilic Reactions: Derivatives with various functional groups, such as amines and thiols.
Cycloaddition Reactions: Substituted pyrazoles with different aryl or alkyl groups.
Scientific Research Applications
3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen bonds with polar protic solvents, influencing its intermolecular interactions and stability . Additionally, its nitro group can participate in redox reactions, contributing to its biological and chemical activities.
Comparison with Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Shares a similar pyrazole core structure but with different substituents.
N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: Another pyrazole derivative with high-energy density properties.
Uniqueness: 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile is unique due to its specific combination of a nitro group and a propanenitrile moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-6-8(12(13)14)7(2)11(10-6)5-3-4-9/h3,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUJWGBLSFNDPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)
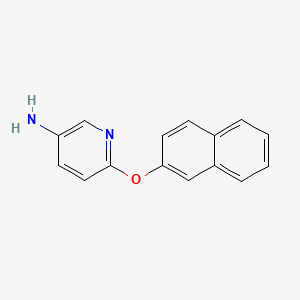
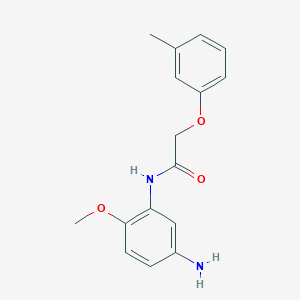
![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)
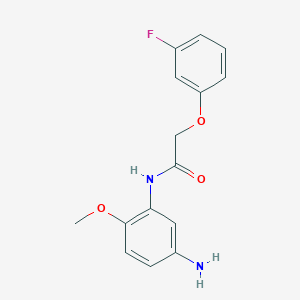
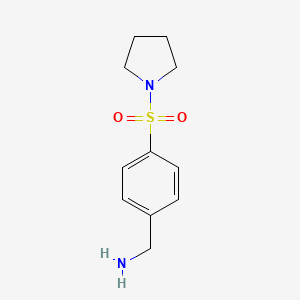
![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)
![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)
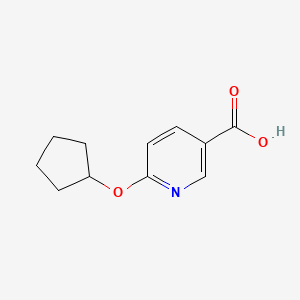
![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)
![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)

![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)
